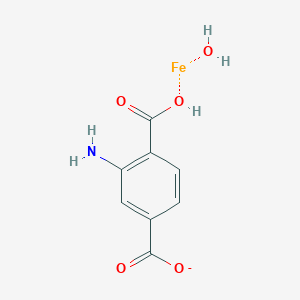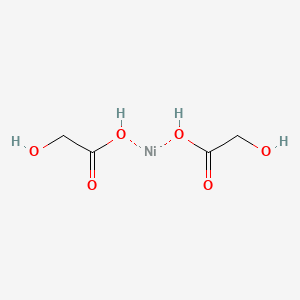
Nickel(II)hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) hydroxyacetate is a coordination compound with the chemical formula Ni(C2H3O2)2(OH)2. It is a layered material that exhibits unique structural and chemical properties, making it of significant interest in various scientific and industrial applications. The compound is known for its high reactivity and open structure, which allows for various modifications and functionalizations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel(II) hydroxyacetate can be synthesized through several methods. One common approach involves the forced hydrolysis of nickel salts in a polyol medium. This method produces turbostratically disordered, single-layered nickel hydroxyacetate . Another method involves the anionic exchange reaction starting from layered nickel(II) hydroxyacetate .
Industrial Production Methods: Industrial production of nickel(II) hydroxyacetate typically involves large-scale hydrolysis reactions under controlled conditions. The use of polyol as a reaction medium is favored due to its ability to produce high-purity products with desirable structural properties .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel(II) hydroxyacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with acids to form nickel salts and water. It also participates in redox reactions, where it can be reduced to metallic nickel or oxidized to higher oxidation states .
Common Reagents and Conditions:
Oxidation: Nickel(II) hydroxyacetate can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: It can be reduced using hydrogen gas or other reducing agents under controlled conditions.
Substitution: The acetate ions in nickel(II) hydroxyacetate can be substituted with other anions through anionic exchange reactions.
Major Products:
Oxidation: Nickel oxide (NiO) and other higher oxidation state compounds.
Reduction: Metallic nickel (Ni).
Substitution: Various nickel salts depending on the substituting anion
Applications De Recherche Scientifique
Nickel(II) hydroxyacetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of nickel(II) hydroxyacetate involves its interaction with various molecular targets and pathways. In biological systems, it can induce apoptosis by reactivating apoptotic signaling networks. This involves the formation of reactive oxygen species (ROS) and the activation of caspases, leading to programmed cell death . In catalytic applications, its high surface area and reactivity facilitate various chemical transformations, including hydrogenation and oxidation reactions .
Comparaison Avec Des Composés Similaires
- Nickel(II) hydroxide
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) bromide
- Nickel(II) iodide
Nickel(II) hydroxyacetate stands out due to its unique layered structure and the presence of both hydroxide and acetate ions, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C4H8NiO6 |
|---|---|
Poids moléculaire |
210.80 g/mol |
Nom IUPAC |
2-hydroxyacetic acid;nickel |
InChI |
InChI=1S/2C2H4O3.Ni/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5); |
Clé InChI |
DKPFGKFWFOCABZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)O.C(C(=O)O)O.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



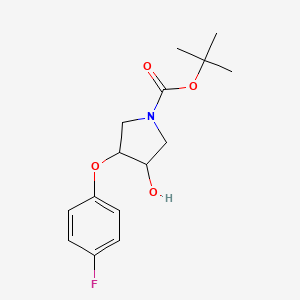
![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)
![3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)
![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
![4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14803799.png)
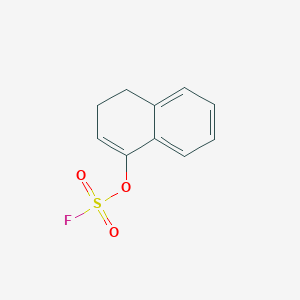
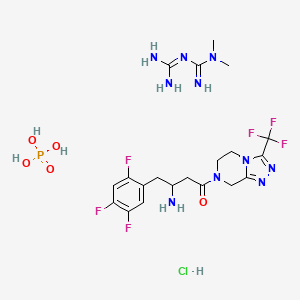
![N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14803811.png)
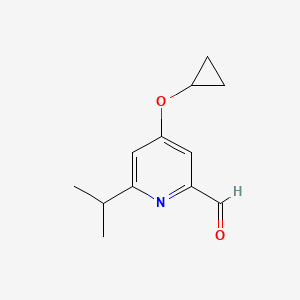

![(8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B14803834.png)
![2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14803839.png)
